molecular formula C9H13Cl2N B2552464 2-Tert-butyl-4-chloropyridine;hydrochloride CAS No. 2580230-34-6

2-Tert-butyl-4-chloropyridine;hydrochloride

Cat. No. B2552464
CAS RN: 2580230-34-6
M. Wt: 206.11
InChI Key: KCHIOEHAKTVBSO-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-chloropyridine;hydrochloride is a chemical compound with the CAS Number: 2580230-34-6 . It has a molecular weight of 206.11 and is usually found in powder form . It is used in various applications and is often stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(tert-butyl)-4-chloropyridine hydrochloride . The Inchi Code is 1S/C9H12ClN.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h4-6H,1-3H3;1H .

It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Coordination Chemistry

Research by Titova et al. (2016) explored the coordination of pyridines to the complex [(tBuPCP)IrH(Cl)], which includes a structure similar to 2-tert-butyl-4-chloropyridine. This study highlights the potential of such compounds in coordination chemistry, particularly in the formation of cis- and trans-hydrido–chlorido isomers. It provides insights into the stereochemistry and bond elongation involving iridium atoms, which can be critical for understanding and designing metal-organic frameworks and catalysts (Titova et al., 2016).

Catalysis and Bond Activation

Crosby et al. (2009) reported on the catalytic activation of C-H bonds in the presence of a Pt(II) complex and 2-tert-butyl-6-(4-fluorophenyl)pyridine. The study demonstrates the delicate balance between sp2 and sp3 C-H bond activation, providing valuable insights into the role of such compounds in facilitating various catalytic processes, including cyclometalation and bond activation (Crosby et al., 2009).

Synthesis and Structural Studies

Tanaka et al. (2003) conducted research on the synthesis and properties of cyclic sulfites derived from cis‐3,4‐di‐tert‐butylthiolane‐3,4‐diol and thionyl chloride, involving pyridine as a reactant. This research offers insights into the structural and spectroscopic characteristics of sulfites, which can be useful in understanding the behavior and applications of similar tert-butyl and pyridine-based compounds (Tanaka et al., 2003).

Pharmaceutical and Medicinal Research

Altenbach et al. (2008) explored the structural-activity relationships in a series of 2-aminopyrimidine-containing histamine H4 receptor ligands. This study showcases the significance of pyridine derivatives in developing potent pharmaceutical compounds with potential therapeutic applications in anti-inflammatory and pain management (Altenbach et al., 2008).

Green Chemistry and Oxidation Reactions

Zhang et al. (2009) investigated the use of iodine–pyridine–tert-butylhydroperoxide as a catalytic system for the oxidation of benzylic methylenes and primary amines. This study demonstrates the potential of tert-butyl and pyridine-based systems in green chemistry applications, particularly in oxidation reactions that are environmentally friendly and efficient (Zhang et al., 2009).

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Relevant Papers While specific papers on 2-Tert-butyl-4-chloropyridine;hydrochloride were not found, it is known that this compound and similar ones are often discussed in peer-reviewed papers and technical documents .

properties

IUPAC Name

2-tert-butyl-4-chloropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h4-6H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHIOEHAKTVBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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